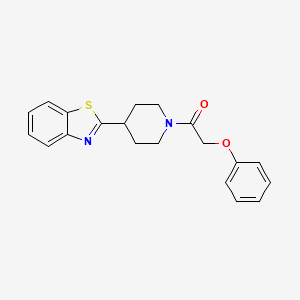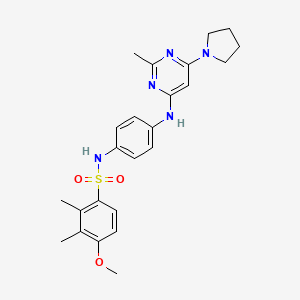
1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one is a complex organic compound that features a benzothiazole core, a piperidine ring, and a phenoxyethanone moiety. Benzothiazole derivatives are known for their significant biological activities, including antimicrobial, antidiabetic, and anticancer properties
Preparation Methods
The synthesis of 1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of o-aminothiophenol with electrophilic reagents . The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the benzothiazole-piperidine intermediate with phenoxyethanone under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For instance, its antiepileptic activity is attributed to the inhibition of voltage-gated sodium channels and gamma-aminobutyric acid-A receptors . These interactions disrupt the normal function of these channels and receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one can be compared with other benzothiazole derivatives, such as:
- N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their specific functional groups and applications. For example, BHPO1 and BHPO2 exhibit luminescent properties due to the excited-state intramolecular proton transfer process, making them suitable for optoelectronic applications . In contrast, this compound is primarily studied for its biological activities.
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H20N2O2S/c23-19(14-24-16-6-2-1-3-7-16)22-12-10-15(11-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9,15H,10-14H2 |
InChI Key |
NMXRRJTVIQNGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenylacetamide](/img/structure/B11339137.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11339139.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11339145.png)
![Methyl 4-chloro-3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11339148.png)
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11339159.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11339164.png)
![N-(4-butylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339165.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11339172.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11339190.png)
![2-(2,6-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11339194.png)
![2-[2-(2-Chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]-1-(4-ethylpiperazin-1-YL)ethan-1-one](/img/structure/B11339198.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11339203.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B11339204.png)
